2-chloro-N-{1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}benzamide
Description
2-Chloro-N-{1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}benzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring and a dihydropyridinone scaffold. The compound features a 2-chlorobenzamide group linked to a 1,2-dihydropyridin-3-yl moiety, which is further substituted with a 2,6-dichlorobenzyl group. The compound’s synthesis and structural characterization likely rely on crystallographic tools such as SHELX or WinGX, as described in the literature .
Properties
IUPAC Name |
2-chloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-14-6-2-1-5-12(14)18(25)23-17-9-4-10-24(19(17)26)11-13-15(21)7-3-8-16(13)22/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKRLDGPWGWRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}benzamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzene ring and the chlorination process. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the involvement of chlorinated compounds and potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-chloro-N-{1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Hypothetical Impact :
- Solubility : Polar substituent positions can influence logP values, with meta/para positions often favoring higher solubility than ortho-substituted analogs.
Comparison with Chloroacetamide Agrochemicals
lists several chloroacetamide derivatives used as herbicides (e.g., alachlor, pretilachlor), which share a chloroacetamide backbone but differ in aromatic substitutions . For instance:
Key Differences :
- Scaffold: Alachlor uses a simpler acetamide backbone, while the target compound incorporates a dihydropyridinone ring, which may enhance rigidity and target specificity.
- Substituents : The dichlorobenzyl group in the target compound could improve lipid membrane penetration compared to alachlor’s methoxymethyl and diethylphenyl groups.
Biological Activity
The compound 2-chloro-N-{1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}benzamide (CAS No. 338784-47-7) is a benzamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.
Molecular Formula
- Molecular Formula : C19H13Cl3N2O2
- Molecular Weight : 407.68 g/mol
Structural Characteristics
The compound features a chlorinated benzamide structure with a dihydropyridine moiety, which is significant for its biological interactions. The presence of the 2,6-dichlorophenyl group may enhance its lipophilicity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors, influencing signal transduction pathways.
Antifungal Activity
Research has indicated that derivatives similar to this compound exhibit antifungal properties. For example, studies on related benzamide compounds have shown promising results against various fungal strains:
| Compound | Fungal Strain | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|---|
| This compound | Sclerotinia sclerotiorum | 86.1% | 5.17 |
| Related Compound A | Botrytis cinerea | 75.0% | 14.44 |
| Related Compound B | Fusarium graminearum | <25% | - |
These findings suggest that the compound may have a broad spectrum of antifungal activity.
Toxicity Studies
Toxicity assessments using zebrafish embryos have classified certain derivatives as low-toxicity compounds, with acute toxicity levels reported around for similar structures . This is crucial for evaluating the safety profile of the compound in potential therapeutic applications.
Synthesis and Evaluation
A series of studies have synthesized benzamide derivatives and evaluated their biological activities:
- Synthesis Methodology : Utilizing standard organic synthesis techniques, researchers have developed various derivatives with modifications aimed at enhancing biological activity.
- Biological Evaluation : The synthesized compounds were tested against multiple fungal species, demonstrating varying degrees of efficacy.
For instance, one study reported that certain benzamide derivatives showed better inhibitory activity than established fungicides like quinoxyfen .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the benzene ring significantly affect the biological activity:
- Electron-withdrawing groups enhance antifungal activity.
- Compounds lacking substituents showed inferior performance compared to those with strategic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
